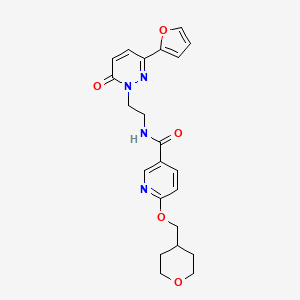

N-(2-(3-(furan-2-il)-6-oxopiridazin-1(6H)-il)etil)-6-((tetrahidro-2H-piran-4-il)metoxi)nicotinamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

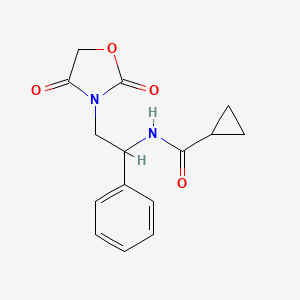

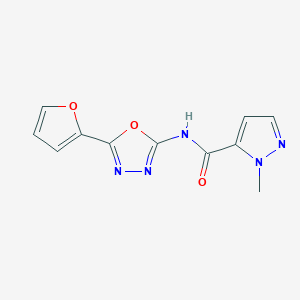

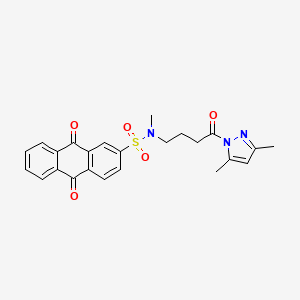

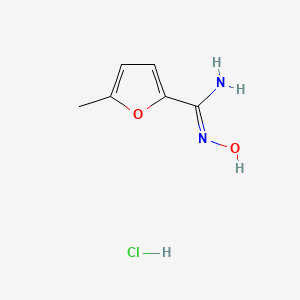

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a useful research compound. Its molecular formula is C22H24N4O5 and its molecular weight is 424.457. The purity is usually 95%.

BenchChem offers high-quality N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Trifluorometilación Radical

El grupo trifluorometilo (CF₃) juega un papel crucial en los productos farmacéuticos, agroquímicos y materiales. Los recientes avances en la trifluorometilación de intermedios radicales centrados en el carbono han llamado la atención . La estructura única de este compuesto podría servir potencialmente como precursor para sintetizar derivados trifluorometilados, que pueden encontrar aplicaciones en el descubrimiento de fármacos, la protección de cultivos y los materiales avanzados.

Síntesis Estereoselectiva de Derivados de 2H-Furano Sustituidos con Trifluorometilo

El método catalizado por cobre permite la síntesis de derivados de 2H-furano sustituidos con 2-amino-3-trifluorometilo. Estos compuestos llevan un centro estereogénico cuaternario como diastereómeros únicos . Tales derivados podrían ser valiosos en química medicinal, particularmente para diseñar nuevas moléculas bioactivas.

Derivados de Tetrahidrofurano Funcionalizados

Una estrategia de tres pasos propone funcionalizar el grupo metilo de 2,5-dimetilfurano. Esto implica la apertura del anillo de 2,5-dimetilfurano a 2,5-hexanodiona, seguida de una condensación aldólica con aldehídos e hidrogenación-ciclización del intermedio de condensación. Los derivados de tetrahidrofurano alquilados resultantes pueden tener aplicaciones en la síntesis orgánica, la química de productos naturales o como bloques de construcción para moléculas más complejas .

Propiedades

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5/c27-21-6-4-18(19-2-1-11-30-19)25-26(21)10-9-23-22(28)17-3-5-20(24-14-17)31-15-16-7-12-29-13-8-16/h1-6,11,14,16H,7-10,12-13,15H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUSHGROGTVNON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-5-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2561550.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2561551.png)

![(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2561560.png)

![8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2561565.png)

![3-(benzenesulfonyl)-1-[4-(thiophen-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2561572.png)